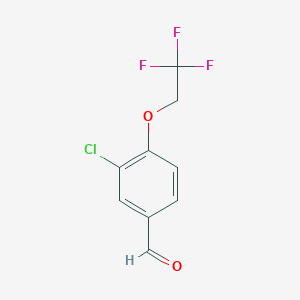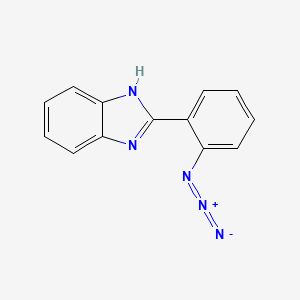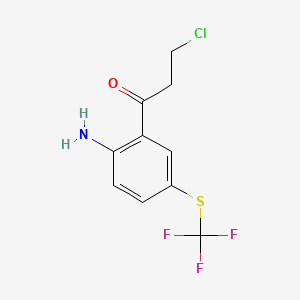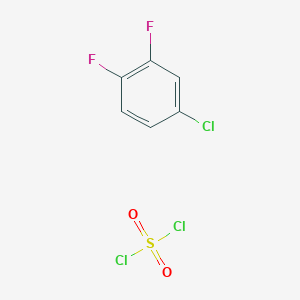
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated ketone, characterized by the presence of a phenyl ring substituted with a chloromethyl group and a chlorine atom on the propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of 1-phenylpropan-2-one. One common method is the reaction of 1-phenylpropan-2-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 1-chloro-1-(2-(chloromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(2-(chloromethyl)phenyl)propanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the carbonyl group, leading to different reactivity and applications.
1-Phenyl-2-chloropropane: Similar in structure but with a different substitution pattern, affecting its chemical behavior.
1-Chloro-1-phenylpropan-2-one:
Uniqueness
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is unique due to the presence of both a chloromethyl group and a carbonyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10Cl2O |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)9-5-3-2-4-8(9)6-11/h2-5,10H,6H2,1H3 |
Clave InChI |
PFPLVWTYVIJXLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)







